Saframycin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

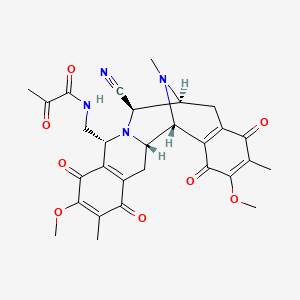

沙弗霉素A 是一种具有独特五环四氢异喹啉骨架的强效抗肿瘤抗生素。 它最初是从链霉菌属lavendulae细菌中分离出来的,并对多种肿瘤细胞系显示出显著的抗增殖活性 。 该化合物与用于治疗软组织肉瘤的抗癌药物埃克替酰素743具有相同的核心结构 。

准备方法

合成路线和反应条件

这种方法允许高效地合成沙弗霉素A及其类似物,例如乔润霉素A和N-保护的沙弗霉素Y3 。 该过程涉及使用非核糖体肽合成酶(NRPS)和特定酶,例如SfmC,它催化构建核心结构所需的迭代反应 。

工业生产方法

沙弗霉素A的工业生产通常涉及使用链霉菌属lavendulae的基因工程菌株进行发酵过程。 这些菌株经过优化,通过操纵生物合成基因簇来生产高产量的化合物 。 然后对发酵液进行提取和纯化过程,以分离纯形式的沙弗霉素A。

化学反应分析

反应类型

沙弗霉素A经历各种类型的化学反应,包括氧化、还原和取代反应。 该化合物的独特结构使其能够在特定条件下参与这些反应。

常用试剂和条件

主要形成的产物

这些反应形成的主要产物包括沙弗霉素A的各种衍生物,例如沙弗霉素C、D和Y3。 这些衍生物保留了四氢异喹啉骨架的核心结构,但表现出不同的官能团和生物活性 .

科学研究应用

Chemical Structure and Mechanism of Action

Saframycin A features a complex pentacyclic tetrahydroisoquinoline scaffold, which is structurally similar to other potent antitumor agents. Its mechanism of action primarily involves the inhibition of DNA synthesis through the formation of covalent adducts with DNA, particularly targeting guanine residues. This results in the induction of apoptosis in tumor cells by disrupting essential cellular processes such as replication and transcription .

Antitumor Properties

This compound has demonstrated remarkable efficacy against various cancer cell lines and experimental tumor models:

- Ehrlich Ascites Carcinoma : this compound exhibited significant antitumor activity, with complete inhibition of tumor growth at low concentrations (0.02 µg/ml) .

- Leukemias : It has shown effectiveness against L1210 leukemia and P388 leukemia, with a potency 50 to 100 times greater than its analog, Saframycin C .

- Melanoma : Moderate activity was also observed against B16 melanoma .

The compound's ability to induce resistance in cured mice against rechallenge with the same tumor further emphasizes its potential as a therapeutic agent .

Biosynthesis and Synthetic Approaches

Understanding the biosynthetic pathways of this compound is crucial for its production and modification. Research has identified a gene cluster responsible for its biosynthesis, comprising approximately 30 genes associated with nonribosomal peptide synthetases (NRPS) and tailoring enzymes .

Recent advancements in synthetic chemistry have led to streamlined methods for producing saframycin substructures. These methods utilize copper-catalyzed reactions and gold-promoted cyclizations to enhance structural diversity while maintaining efficiency . The development of these synthetic routes facilitates the exploration of novel derivatives that may possess improved pharmacological properties.

Research Applications

This compound serves as a valuable model compound in various scientific domains:

- Medicinal Chemistry : It is extensively studied for its antitumor properties, contributing to the development of new anticancer drugs.

- Biological Studies : Researchers investigate its interactions with cellular targets and its effects on cellular pathways involved in cancer progression.

- Synthetic Biology : The biosynthetic gene cluster provides insights into natural product synthesis, which can be harnessed for engineering microbial strains capable of producing saframycin derivatives at industrial scales .

Case Studies and Findings

Several studies have highlighted the significance of this compound in cancer research:

作用机制

沙弗霉素A通过抑制DNA合成和诱导肿瘤细胞凋亡的复杂机制发挥其作用。 该化合物靶向特定的分子途径,包括抑制拓扑异构酶II,这对于DNA复制和细胞分裂至关重要 。 此外,沙弗霉素A与细胞蛋白和酶相互作用,导致关键细胞过程的破坏,最终导致癌细胞死亡 。

相似化合物的比较

沙弗霉素A是四氢异喹啉生物碱家族的一部分,其中包括乔润霉素A、乔润霉素和埃克替酰素743等化合物 。 这些化合物具有相似的核心结构,但在官能团和生物活性方面有所不同。

乔润霉素A: 与沙弗霉素A类似,乔润霉素A具有强大的抗癌特性,并用于研究DNA烷化剂.

乔润霉素: 该化合物也表现出强烈的抗癌活性,在结构上与沙弗霉素A相关.

沙弗霉素A因其独特的生物合成途径和参与其生产的特定酶而脱颖而出。 其强大的抗肿瘤活性以及进行各种化学修饰的能力使其成为科学研究和药物开发的宝贵化合物。

属性

分子式 |

C29H30N4O8 |

|---|---|

分子量 |

562.6 g/mol |

IUPAC 名称 |

N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |

InChI |

InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17-,18-,19-,22-/m0/s1 |

InChI 键 |

JNEGMBHBUAJRSX-SHUHUVMISA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

手性 SMILES |

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

规范 SMILES |

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |

同义词 |

21-cyanosaframycin B saframycin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。